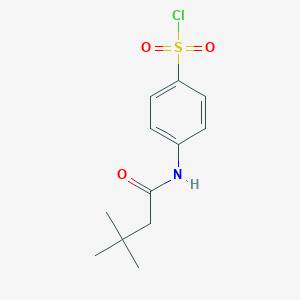

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,3-dimethylbutanoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-12(2,3)8-11(15)14-9-4-6-10(7-5-9)18(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKRGNQEALOBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3,3-dimethylbutanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid.

Reduction: It can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules for studying biological processes.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl , chloro ) increase sulfonyl chloride reactivity by enhancing the electrophilicity of the sulfur center. Conversely, electron-donating groups (e.g., dimethylamino ) reduce reactivity.

- Steric Effects : Bulky substituents like 3,3-dimethylbutanamido or 2-ethylhexanamido may slow reaction kinetics due to steric hindrance but improve lipid solubility for drug design.

- Applications : Chloropentanamido derivatives are prioritized in drug discovery due to balanced reactivity and bioavailability , while trifluoromethyl analogs are favored in agrochemicals for stability .

Physicochemical Properties

- Solubility : Longer alkyl chains (e.g., octyloxy ) increase hydrophobicity, whereas polar groups (e.g., methoxymethoxy ) enhance aqueous solubility. The dimethylbutanamido group may confer intermediate solubility, suitable for organic synthesis.

- Stability: Electron-withdrawing substituents (e.g., trifluoromethyl ) stabilize the sulfonyl chloride group against hydrolysis, while electron-donating groups (e.g., dimethylamino ) increase susceptibility to degradation.

Research Findings and Industrial Relevance

- Pharmaceutical Utility : Sulfonamide derivatives of 4-(3,3-dimethylbutanamido)benzene-1-sulfonyl chloride are hypothesized to inhibit enzymes like ADAM-17, analogous to biphenylmethoxy derivatives .

- Agrochemical Potential: The compound’s branched alkyl chain may enhance membrane permeability in pesticides, similar to chloropentanamido analogs .

- Material Science : Fluorinated derivatives (e.g., 3-fluorobenzene-1-sulfonyl chloride ) are leveraged for their thermal stability, suggesting opportunities for the target compound in polymer chemistry.

Biological Activity

4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which plays a critical role in its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C12H16ClN2O2S

- Molecular Weight : 288.79 g/mol

- CAS Number : 1016741-63-1

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding amine with sulfonyl chloride under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, compounds with similar sulfonamide structures have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and antiviral properties.

Antimicrobial Activity

Research indicates that sulfonamides can exhibit significant antibacterial effects. A study involving related compounds showed that certain sulfonamide derivatives demonstrated potent antibacterial activity against various strains of bacteria, suggesting a potential for this compound to act as an antimicrobial agent .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This suggests that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related sulfonamide compounds:

The mechanisms through which this compound exerts its biological effects likely involve interactions at the molecular level with enzymes or receptors relevant to its target pathways. For instance:

- Antibacterial Mechanism : Sulfonamides inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), thereby disrupting nucleic acid synthesis.

- Antiviral Mechanism : Compounds like PF-74 act by interfering with viral capsid assembly, which is crucial for viral replication.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl chloride, and what reaction conditions are critical for high yield?

- Methodological Answer : Synthesis typically involves coupling 3,3-dimethylbutanamide to benzene-1-sulfonyl chloride via nucleophilic acyl substitution. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .

- Optimizing stoichiometry of the amine and sulfonyl chloride (1:1.2 molar ratio) to minimize unreacted starting material.

- Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which nucleophilic substitution reactions are most relevant for modifying this compound in organic synthesis?

- Methodological Answer : The sulfonyl chloride group reacts with:

- Amines : Forms sulfonamides under mild conditions (e.g., triethylamine in THF at 0–25°C), widely used in drug discovery .

- Alcohols/Thiols : Requires base activation (e.g., NaH) to generate sulfonate esters or thioesters, useful in bioconjugation .

- Hydrolysis : Controlled aqueous workup (pH 7–9) converts the sulfonyl chloride to sulfonic acid, a key step in polymer chemistry .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and dimethylbutanamido groups (δ 1.0–1.5 ppm for CH₃) .

- IR Spectroscopy : Confirm sulfonyl chloride (ν 1170–1200 cm⁻¹, S=O stretch) and amide (ν 1650–1680 cm⁻¹, C=O stretch) .

- HPLC-MS : Quantify purity (>98%) and detect byproducts (e.g., hydrolyzed sulfonic acid) .

Q. What are the primary applications of this compound in biomedical research?

- Methodological Answer :

- Protein Modification : Reacts with lysine residues to introduce sulfonamide tags for structural studies .

- Protease Inhibitors : Acts as an electrophilic warhead in covalent inhibitor design .

- Bioconjugation : Links biomolecules (e.g., antibodies) to fluorescent probes via sulfonate ester formation .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- Methodological Answer :

- Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions (higher boiling point, easier recovery) .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling at lower temperatures (0–10°C) .

- In-line Analytics : Implement FTIR monitoring to track sulfonyl chloride consumption and minimize over-reaction .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Impurity Profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted sulfonyl chloride or amide byproducts) .

- Dynamic NMR : Resolve rotational isomers (e.g., hindered amide bonds) by elevating temperature (e.g., 60°C in DMSO-d₆) .

- X-ray Crystallography : Resolve ambiguous NOE correlations in 2D NMR by crystallizing the compound with co-solvents (e.g., ether/hexane) .

Q. What experimental design considerations are critical for studying its reactivity in aqueous biological systems?

- Methodological Answer :

- Buffer Compatibility : Use phosphate buffers (pH 7.4) instead of Tris (nucleophilic amine) to avoid side reactions .

- Competitive Reactivity Assays : Compare sulfonylation rates with glutathione (thiol) vs. lysine (amine) to predict in vivo behavior .

- Stability Studies : Monitor hydrolysis kinetics via UV-Vis (λ = 260 nm) under physiological conditions (37°C, 5% CO₂) .

Q. How can conflicting literature reports on sulfonyl chloride reactivity be resolved?

- Methodological Answer :

- Systematic Solvent Screening : Test polar aprotic (DMF) vs. nonpolar (toluene) solvents to identify solvent-dependent reactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict activation barriers for competing nucleophilic attacks .

- Controlled Competition Experiments : Compare reaction outcomes with equimolar nucleophiles (e.g., aniline vs. ethanol) to establish selectivity .

Safety and Handling

- Critical Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.